REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([NH:11][C:12]12[CH2:19][CH2:18][C:15]([C:20](O)=[O:21])([CH2:16][CH2:17]1)[CH2:14][CH2:13]2)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN1CCOCC1.C(Cl)(=O)OCC.[BH4-].[Na+]>O1CCCC1.CO>[CH2:1]([O:8][C:9]([NH:11][C:12]12[CH2:17][CH2:16][C:15]([CH2:20][OH:21])([CH2:18][CH2:19]1)[CH2:14][CH2:13]2)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC12CCC(CC1)(CC2)C(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
187 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred below 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resulting residue, water was added
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was then washed sequentially with 1 mol/L hydrochloric acid and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (eluant: hexane: ethyl acetate=1:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC12CCC(CC1)(CC2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 453 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |